![molecular formula C9H9BO3 B151839 (5-Methylbenzofuran-2-yl)boronic acid CAS No. 143381-72-0](/img/structure/B151839.png)
(5-Methylbenzofuran-2-yl)boronic acid
Overview
Description
(5-Methylbenzofuran-2-yl)boronic acid is a boronic acid derivative that is of interest in organic synthesis due to its potential applications in coupling reactions and the synthesis of various organic compounds. While the provided papers do not directly discuss this compound, they do provide insight into the chemistry of related boronic acid compounds and furan derivatives.
Synthesis Analysis
The synthesis of boronic acid derivatives can be complex, involving multiple steps and regioselective reactions. The first paper discusses the generation of boron 4-methoxy-2-furanolates from 4-O-methyl tetronates, which undergo regioselective 3-hydroxyalkylations with aldehydes. This process results in the formation of 3-acyl-4-O-methyl tetronates after oxidation with 2-iodoxybenzoic acid . Although this paper does not directly describe the synthesis of this compound, the methods used for regioselective hydroxyalkylation could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic moiety. In the case of this compound, the organic moiety would be a 5-methylbenzofuran-2-yl group. The second paper discusses the reduction of a dichloro boron compound, which leads to the formation of a diborocane compound with a unique structure . Although this does not directly relate to the molecular structure of this compound, it highlights the versatility of boron compounds and the potential for complex structures.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling, which is a powerful tool for forming carbon-carbon bonds. The papers provided do not detail reactions specifically involving this compound, but the chemistry discussed in the first paper implies that boronic acid derivatives can participate in regioselective alkylations . This suggests that this compound could also be used in similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids, such as solubility, stability, and reactivity, are crucial for their practical applications. While the provided papers do not offer specific data on the properties of this compound, they do provide a context for understanding the behavior of boronic acid derivatives. For example, the stability of the boron compounds in various conditions and their reactivity with other chemical reagents are important considerations for synthesis and application .
Scientific Research Applications
Organic Synthesis and Material Development
Advanced Chemical Synthesis Techniques
Boronic acids serve as key intermediates in regioselective synthesis processes, such as the highly regioselective 3-hydroxyalkylations of boron 4-methoxy-2-furanolates, illustrating their importance in synthesizing complex organic molecules with high precision (F. F. Paintner et al., 2001). Additionally, their role in detecting boron-containing compounds through fluorescence changes provides a novel method for monitoring chemical reactions and analyzing materials (Matthew R. Aronoff et al., 2013).
Boron Chemistry and Molecular Structure Studies
The study of boronic acids, including (5-Methylbenzofuran-2-yl)boronic acid, contributes to our understanding of boron chemistry and the development of novel boron-containing compounds. Research into bifurcated hydrogen-bond-stabilized boron analogues of carboxylic acids reveals insights into the unique electronic properties and hydrogen bonding in boron compounds, which is fundamental for the design of new materials and catalysts (Rui Guo et al., 2019).
Antiviral and Antitumor Applications
On the biomedical front, derivatives of this compound have been explored for their potential antiviral and antitumor properties. For instance, phenylboronic-acid-modified nanoparticles have shown promise as antiviral therapeutics against Hepatitis C virus, indicating the potential of boronic acid derivatives in developing novel antiviral drugs (M. Khanal et al., 2013). Moreover, certain derivatives have been synthesized and tested for antitumor activity, underscoring the versatility of this compound in contributing to cancer research and therapy development (М. А. Калдрикян et al., 2011).
Mechanism of Action
Target of Action
The primary target of (5-Methylbenzofuran-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from the compound to the palladium (II) complex . The palladium then undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic compounds, contributing to various areas of organic chemistry .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and atmospheric conditions . The compound is relatively stable, readily prepared, and generally environmentally benign . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576774 | |
Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
143381-72-0 | |
Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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